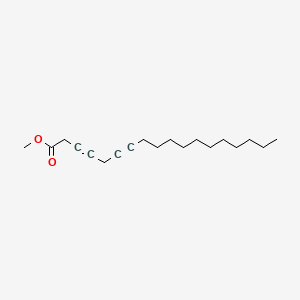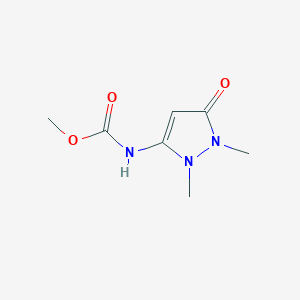![molecular formula C8H5NOS B13973785 2H-Thieno[4,3,2-cd][1,2]benzoxazole CAS No. 218929-36-3](/img/structure/B13973785.png)
2H-Thieno[4,3,2-cd][1,2]benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thieno[4,3,2-cd]-1,2-benzisoxazole is a heterocyclic compound that features a fused ring system combining thiophene and benzisoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thieno[4,3,2-cd]-1,2-benzisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of thiophene derivatives and benzisoxazole precursors, which are subjected to cyclization reactions in the presence of catalysts and under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2H-Thieno[4,3,2-cd]-1,2-benzisoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the thiophene or benzisoxazole rings are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
2H-Thieno[4,3,2-cd]-1,2-benzisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of 2H-Thieno[4,3,2-cd]-1,2-benzisoxazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
- Thieno[3,2-b]thiophene
- Thieno[2,3-b]pyridine
- Thieno[3,4-b]thiophene
Comparison: 2H-Thieno[4,3,2-cd]-1,2-benzisoxazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .
Properties
CAS No. |
218929-36-3 |
|---|---|
Molecular Formula |
C8H5NOS |
Molecular Weight |
163.20 g/mol |
IUPAC Name |
2-oxa-6-thia-3-azatricyclo[5.3.1.04,11]undeca-1(11),4,7,9-tetraene |
InChI |
InChI=1S/C8H5NOS/c1-2-6-8-5(9-10-6)4-11-7(8)3-1/h1-4,9H |
InChI Key |
GOLHMZHWWKZYRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)SC=C3NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2H,4H-[1,3]Dioxino[4,5-c]pyridine](/img/structure/B13973727.png)
![6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B13973735.png)






